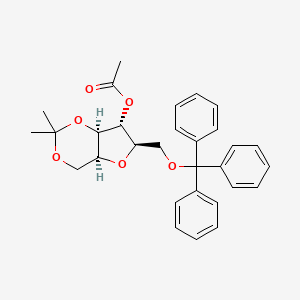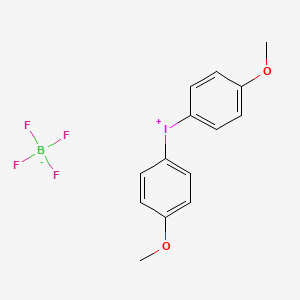
双(4-甲氧基苯基)碘鎓四氟硼酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-methoxyphenyl)iodonium Tetrafluoroborate: is an organoiodine compound that features a central iodine atom bonded to two 4-methoxyphenyl groups. The iodine atom carries a positive charge, and the tetrafluoroborate anion serves as the counterion, balancing the positive charge of the iodonium cation. This compound is known for its utility in organic synthesis, particularly in iodination reactions.
科学研究应用
Chemistry: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is widely used in organic synthesis for the selective iodination of aromatic compounds. It is also employed in the synthesis of complex organic molecules and natural products.
Biology and Medicine: In biological research, this compound is used for the modification of biomolecules, such as proteins and nucleic acids, through iodination. It is also explored for its potential in radiolabeling for imaging and diagnostic purposes.
Industry: In the industrial sector, Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to introduce iodine into aromatic compounds makes it valuable for the synthesis of various chemical intermediates.
作用机制
Target of Action
Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is a versatile chemical compound that exhibits a T-shaped molecular geometry around the central iodine atom. The iodine atom forms bonds with two 4-methoxyphenyl groups and carries a positive charge. The compound’s primary targets are unsaturated substrates, as it is capable of selectively reacting with a wide range of these substrates .
Biochemical Pathways
The compound’s reactivity involves different reaction pathways, depending on the structures of the starting materials and the experimental conditions . It is capable of a tuneable reaction with simple cycloalkanols, providing straight and selective access either to omega-iodocarbonyl compounds or to ketones .
Result of Action
The compound’s action results in the iodofunctionalization of its targets . This process involves the introduction of an iodine atom into a molecule, leading to changes in the molecule’s structure and properties. The compound’s ability to selectively react with a wide range of unsaturated substrates makes it a valuable tool in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate can be synthesized through the reaction of iodine with 4-methoxyphenyl compounds in the presence of a suitable oxidizing agent and tetrafluoroboric acid. The reaction typically involves the following steps:
Oxidation of Iodine: Iodine is oxidized to form an iodonium intermediate.
Formation of Iodonium Salt: The iodonium intermediate reacts with 4-methoxyphenyl compounds to form the iodonium salt.
Counterion Exchange: The iodonium salt is treated with tetrafluoroboric acid to exchange the counterion, resulting in the formation of Bis(4-methoxyphenyl)iodonium Tetrafluoroborate.
Industrial Production Methods: Industrial production of Bis(4-methoxyphenyl)iodonium Tetrafluoroborate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Iodination: It is commonly used for the iodination of aromatic compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution Reactions: Typical nucleophiles include halides, thiols, and amines.
Iodination Reactions: Conditions often involve mild temperatures and the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Iodination: Formation of iodinated aromatic compounds.
相似化合物的比较
- Bis(4-bromophenyl)iodonium Triflate
- Diphenyliodonium Triflate
- Bis(4-fluorophenyl)iodonium Triflate
- Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate
- Bis(4-methylphenyl)iodonium Hexafluorophosphate
Uniqueness: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is unique due to the presence of the 4-methoxyphenyl groups, which provide specific electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it distinct from other iodonium compounds.
属性
IUPAC Name |
bis(4-methoxyphenyl)iodanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPXAGJMHPXDGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BF4IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


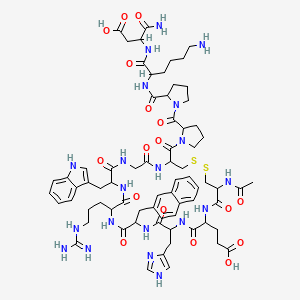
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1139754.png)
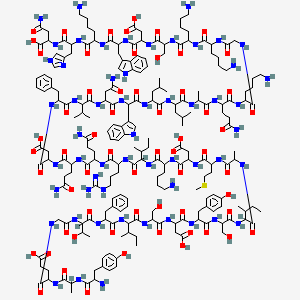
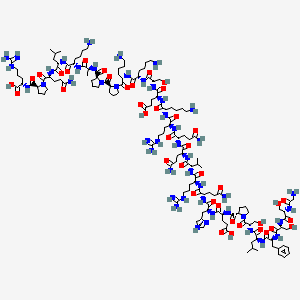
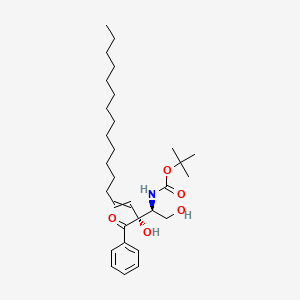
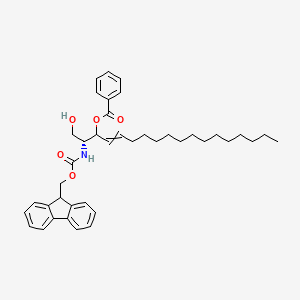

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
